molecular formula C15H14ClN B079817 Phenethylamine, N-(p-chlorobenzylidene)- CAS No. 13540-95-9

Phenethylamine, N-(p-chlorobenzylidene)-

Cat. No.: B079817
CAS No.: 13540-95-9
M. Wt: 243.73 g/mol
InChI Key: DXEDQNQOYVPKRF-UHFFFAOYSA-N
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Description

Phenethylamine, N-(p-chlorobenzylidene)- is a Schiff base derivative synthesized via the condensation of phenethylamine with p-chlorobenzaldehyde. This compound features a planar imine (-C=N-) linkage connecting the phenethylamine backbone to a p-chlorophenyl group.

Properties

CAS No.

13540-95-9

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenylethyl)methanimine

InChI

InChI=1S/C15H14ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2

InChI Key

DXEDQNQOYVPKRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzylidene/Imine Moieties

N-(4-Chlorobenzyl)-4-chlorobenzaldimine
  • Molecular Formula : C₁₄H₁₁Cl₂N
  • Molecular Weight : 264.2 g/mol
  • Key Differences : Contains dual chlorophenyl groups but lacks the ethylamine chain of the target compound. Used in polymer synthesis and coordination chemistry .
N-(γ-Oxobutyl)-(E,E)-3,5-bis(p-chlorobenzylidene)-4-piperidone
  • Molecular Formula : C₂₃H₂₀Cl₂N₂O₂
  • Molecular Weight : 439.3 g/mol
  • Key Differences : Incorporates two p-chlorobenzylidene groups and a piperidone ring. Exhibits potent cytotoxicity (IC₅₀: 0.438–1.409 μM) against cancer cells, highlighting the bioactivity enhancement from multiple substituents .

Substituted Phenethylamine Derivatives

Phenethylamine, N-(p-chlorobenzyl)-α-methyl-, hydrochloride
  • Molecular Formula : C₁₆H₁₉Cl₂N
  • Molecular Weight : 308.2 g/mol
  • Key Differences : Features a benzyl group instead of a benzylidene linkage and includes α-methylation. Used in pharmacological studies due to its structural resemblance to amphetamines .
N,β-Dimethylphenethylamine Hydrochloride
  • Molecular Formula : C₁₀H₁₆ClN
  • Molecular Weight : 185.7 g/mol
  • Key Differences : Lacks aromatic chlorine and imine groups. Demonstrates how alkylation reduces polarity and alters receptor binding profiles .

Pharmacological and Electronic Effects of Substituents

Compound Substituents Molecular Weight (g/mol) Key Properties
Phenethylamine, N-(p-chlorobenzylidene)- p-Cl-C₆H₄-CH=N-, ethylamine ~245.7 Chelating agent, intermediate in polymer synthesis
N-(4-Chlorobenzyl)-4-chlorobenzaldimine Dual p-Cl-C₆H₄-, imine 264.2 High thermal stability, used in coordination complexes
N-Methyl-β-methylphenylethylamine HCl N-CH₃, β-CH₃ 185.7 Enhanced lipophilicity, CNS activity
Bis(p-chlorobenzylidene)piperidone Two p-Cl-C₆H₄-CH=N-, piperidone 439.3 Potent cytotoxicity (IC₅₀ < 1.5 μM), demonstrates substituent-driven bioactivity
  • Chlorine Position : Ortho-substituted analogs (e.g., 2-chlorobenzylidene derivatives) exhibit steric hindrance, reducing reactivity compared to para-substituted counterparts .
  • Imine vs. Amine Linkages : Imine-containing compounds (e.g., benzylidene derivatives) show stronger metal-binding capacity than alkylamine analogs .

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